molecular formula C14H10F4O B14067323 (2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol

(2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol

Cat. No.: B14067323
M. Wt: 270.22 g/mol
InChI Key: OTAMLYWKYOKQFX-UHFFFAOYSA-N
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Description

(2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is an organic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of (2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Amino or thiol-substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of (2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its fluorine and trifluoromethyl substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is unique due to its combination of a biphenyl core with both fluorine and trifluoromethyl substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

Molecular Formula

C14H10F4O

Molecular Weight

270.22 g/mol

IUPAC Name

[2-(2-fluorophenyl)-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C14H10F4O/c15-13-4-2-1-3-12(13)11-6-5-10(14(16,17)18)7-9(11)8-19/h1-7,19H,8H2

InChI Key

OTAMLYWKYOKQFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CO)F

Origin of Product

United States

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